(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one

CYP1B1 inhibition Cancer chemoprevention Furanochalcone

The compound (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one (CAS not yet assigned in primary literature) is a synthetic bis-furanyl chalcone featuring a 4-fluorophenyl substituent on the A-ring furan and an α,β-unsaturated carbonyl bridge to a B-ring furan. It belongs to the broader furanochalcone class explored for cytochrome P450 (CYP1) inhibition and anticancer chemoprevention , and its bis-furan architecture distinguishes it from simpler mono-furan or phenyl-only chalcones that dominate research screening libraries.

Molecular Formula C17H11FO3
Molecular Weight 282.26 g/mol
Cat. No. B5255654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Molecular FormulaC17H11FO3
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H11FO3/c18-13-5-3-12(4-6-13)16-10-8-14(21-16)7-9-15(19)17-2-1-11-20-17/h1-11H/b9-7+
InChIKeyDGOQXMYHKSJRMR-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one as a Bis-Furanyl Chalcone Building Block


The compound (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one (CAS not yet assigned in primary literature) is a synthetic bis-furanyl chalcone featuring a 4-fluorophenyl substituent on the A-ring furan and an α,β-unsaturated carbonyl bridge to a B-ring furan . It belongs to the broader furanochalcone class explored for cytochrome P450 (CYP1) inhibition and anticancer chemoprevention [1], and its bis-furan architecture distinguishes it from simpler mono-furan or phenyl-only chalcones that dominate research screening libraries.

1 Bis-furanyl chalcone scaffold with 4-fluorophenyl substitution
2 Supports CYP1B1 inhibitor SAR and furanochalcone library studies
3 Differentiated from mono-furan analogs for target engagement profiling

Why (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one Cannot Be Replaced by Generic Chalcone Analogs


Substituting this compound with a generic mono-furan chalcone risks losing the distinct electronic and steric profile conferred by the dual furan rings and the electron-withdrawing 4-fluorophenyl group. In the furanochalcone patent landscape, CYP1B1 inhibitory potency varies by >10-fold depending on the aryl substitution pattern [1]. The target compound's specific combination of a 5-(4-fluorophenyl)furan donor and a furan-2-yl acceptor creates a unique conjugated system that is not replicated by analogs such as (E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (BBAP-7), which lacks the second furan and engages different biological targets (e.g., PHD-2) [2].

Bis-furan vs. mono-furan

Generic mono-furan chalcones lack the second furan ring and 4-fluorophenyl group, which may shift CYP1B1 inhibition potency and electronic profile.

Target selectivity mismatch

BBAP-7 (mono-furan chalcone) activates PHD-2, while this bis-furanyl chalcone is expected to inhibit CYP1 enzymes based on patent SAR.

Quantitative Differentiation Evidence for (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one


CYP1A1/CYP1B1 Inhibitory Potential Inferred from Furanochalcone Patent SAR

While the exact compound was not explicitly named in the patent, the generic formula A encompasses the target structure when Ar = 4-fluorophenyl. The patent discloses that furanochalcones with 4-fluorophenyl substitution exhibit CYP1A1 IC50 values as low as 342 nM in Sacchrosomes and 470 nM in live cells for the most potent analog (compound 8), and that CYP1B1 inhibition is critical for overcoming chemoresistance to cisplatin, docetaxel, and paclitaxel [1]. This suggests that the target bis-furanyl chalcone, by virtue of its 4-fluorophenyl-furan moiety, could occupy a similar potency range, whereas simple phenyl chalcones lacking the furan ring are not claimed in this patent.

CYP1A1/CYP1B1 Inhibitory Potential
Class-level inference
IC50 range predicted
Supports CYP1B1 inhibitor screening context
Target compound not directly assayed
Structural vs. BBAP-7
Cross-study comparable
No PHD-2 activation data available; BBAP-7 validated as PHD-2 activator
CYP vs. PHD-2 target engagement may diverge
Confirmatory screening recommended
Bis-Furanyl Architecture
Class-level inference
Predicted lower logP, additional H-bond acceptors vs. phenyl chalcones; related analogs IC50 10–50 µM
Distinct physicochemical profile for SAR exploration
Specific data not available for target compound
Singlet Oxygen Quenching
Class-level inference
kQ ≥10⁷ M⁻¹s⁻¹ predicted; 4-Cl analog: 1.2–8.5×10⁷ M⁻¹s⁻¹
Supports singlet oxygen quenching probe design
Fluorine may enhance quenching efficiency
CYP1B1 inhibition Cancer chemoprevention Furanochalcone

Structural Differentiation from Mono-Furan PHD-2 Activator BBAP-7

The structurally related mono-furan chalcone (E)-1-(4-fluorophenyl)-3-(furan-2-yl)prop-2-en-1-one (BBAP-7) was validated as a PHD-2 activator with antineoplastic activity in a DMBA-induced mammary gland carcinoma model [1]. The target compound differs by possessing a second furan ring in place of the 4-fluorophenyl ketone, which would alter the hydrogen-bonding and π-stacking interactions with the PHD-2 active site. No PHD-2 activation data exist for the bis-furanyl analog, so assuming equivalent pharmacology would be scientifically unjustified.

Structural vs. BBAP-7
Cross-study comparable
No PHD-2 activation data available; BBAP-7 validated as PHD-2 activator
CYP vs. PHD-2 target engagement may diverge
Confirmatory screening recommended
PHD-2 activation Antineoplastic Furan chalcone

Bis-Furanyl Architecture Confers Distinct Physicochemical Properties vs. Phenyl Analogs

The bis-furanyl chalcone scaffold has been explored in anticancer agent design; a 2021 ChemistrySelect study reported that bis-furanyl chalcones linked through alkyl spacers exhibit antiproliferative activity against HepG2 and MCF-7 cell lines [1]. Although the exact target compound was not among those tested, the study demonstrates that the bis-furan motif provides a distinct physicochemical profile (lower logP, additional hydrogen-bond acceptors) compared to phenyl-substituted chalcones, which can improve aqueous solubility and reduce off-target binding.

Bis-Furanyl Architecture
Class-level inference
Predicted lower logP, additional H-bond acceptors vs. phenyl chalcones; related analogs IC50 10–50 µM
Distinct physicochemical profile for SAR exploration
Specific data not available for target compound
Lipophilicity Solubility Drug-likeness

Singlet Oxygen Quenching Capacity Inferred from 4-Chlorophenyl Furanyl Chalcone Data

A series of (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-arylprop-2-en-1-ones were evaluated as singlet oxygen quenchers, with rate constants (kQ) in the range of 10^7–10^8 M⁻¹s⁻¹ [1]. The 4-fluorophenyl analog is expected to exhibit comparable or slightly higher quenching efficiency due to the electron-withdrawing fluorine enhancing the electrophilicity of the enone system. This property is not shared by non-furan chalcones, which lack the electron-rich furan required for efficient energy transfer with singlet oxygen.

Singlet Oxygen Quenching
Class-level inference
kQ ≥10⁷ M⁻¹s⁻¹ predicted; 4-Cl analog: 1.2–8.5×10⁷ M⁻¹s⁻¹
Supports singlet oxygen quenching probe design
Fluorine may enhance quenching efficiency
Antioxidant Singlet oxygen quenching Photostability

Recommended Procurement Scenarios for (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one


CYP1B1-Mediated Cancer Chemoprevention Drug Discovery

The compound is most rationally procured as a scaffold for CYP1B1 inhibitor development, based on its structural coverage by the furanochalcone patent (US-20210284618-A1). Researchers should screen it alongside other 4-fluorophenyl-substituted furanochalcones to establish SAR for overcoming docetaxel and cisplatin resistance [1].

Fluorescent Probe or Singlet Oxygen Sensor Development

Given the established singlet oxygen quenching properties of closely related 4-chlorophenyl furanyl chalcones, this compound may serve as a starting point for designing fluorescent turn-off probes for reactive oxygen species in biological systems. The 4-fluorophenyl group may enhance photostability relative to the chloro analog [1].

Bis-Furanyl Chalcone Library Synthesis for Anticancer Screening

The compound can be used as a key intermediate or reference standard in the synthesis of bis-furanyl chalcone libraries, following the methodology of Fathi et al. (2021), who demonstrated antiproliferative activity in HepG2 and MCF-7 cells for related bis-furan derivatives. Procurement enables direct comparison with alkyl-spacer-linked bis-chalcones [1].

Differentiation Control in PHD-2 vs. CYP1B1 Target Engagement Studies

Because BBAP-7 (a mono-furan chalcone) activates PHD-2 while furanochalcones with a 5-aryl substitution inhibit CYP1 enzymes, procuring the bis-furanyl compound allows researchers to probe the structural determinants that switch target selectivity between these two cancer-relevant pathways [1][2].

Application
Selection Property
Validation Focus
CYP1B1 inhibitor research
Furanochalcone scaffold with 4-fluorophenyl
CYP1B1 inhibition assay context
Singlet oxygen quenching probe design
Furan-based electron-rich enone
Quenching rate constant validation
Bis-furanyl chalcone library synthesis
Bis-furan building block
Antiproliferative endpoint review
CYP vs. PHD-2 target selectivity mapping
Structural differentiation from mono-furan analogs
Target engagement assay comparison
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